molecular formula C24H38N2O2 B2821379 2,6-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]morpholine-4-carboxamide CAS No. 956754-48-6

2,6-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]morpholine-4-carboxamide

Cat. No.: B2821379
CAS No.: 956754-48-6
M. Wt: 386.58
InChI Key: BJWTUGHLGJEZCU-UHFFFAOYSA-N
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Description

2,6-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]morpholine-4-carboxamide is a complex organic compound with the molecular formula C24H38N2O2. It is known for its unique structural features, which include a morpholine ring, a cyclohexyl group, and a phenyl group.

Scientific Research Applications

2,6-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]morpholine-4-carboxamide has a wide range of applications in scientific research:

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, and H332, indicating that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]morpholine-4-carboxamide typically involves multiple steps. One common method includes the reaction of 2,6-dimethylphenyl isocyanate with 4-(4-pentylcyclohexyl)aniline to form the intermediate product. This intermediate is then reacted with morpholine under controlled conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,6-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]morpholine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2,6-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]morpholine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]-4-piperidinecarboxamide
  • 2,6-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]-4-pyrrolidinecarboxamide

Uniqueness

Compared to similar compounds, 2,6-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]morpholine-4-carboxamide stands out due to its unique morpholine ring, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2,6-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N2O2/c1-4-5-6-7-20-8-10-21(11-9-20)22-12-14-23(15-13-22)25-24(27)26-16-18(2)28-19(3)17-26/h12-15,18-21H,4-11,16-17H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWTUGHLGJEZCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)NC(=O)N3CC(OC(C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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